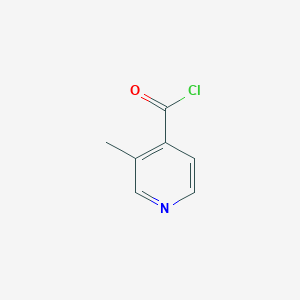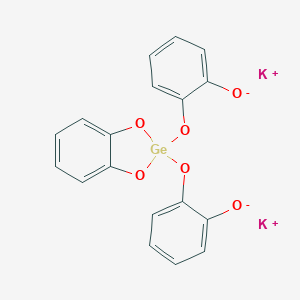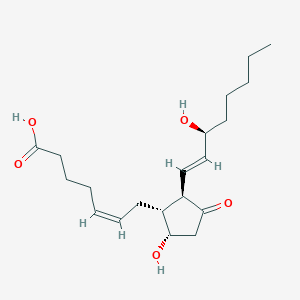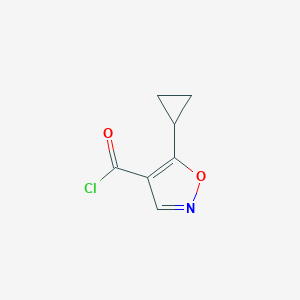
3-Methylpyridine-4-carbonyl chloride
Vue d'ensemble
Description
3-Methylpyridine-4-carbonyl chloride, also known as 2-Chloro-6-methylisonicotinoyl chloride, is a chemical compound . It is a derivative of 3-Methylpyridine, which is an organic compound with the formula 3-CH3C5H4N . This colorless liquid is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries .
Synthesis Analysis
3-Methylpyridine is produced industrially by the reaction of acrolein with ammonia . These ingredients are combined as gases which flow over an oxide-based heterogeneous catalyst . The reaction is multistep, culminating in cyclisation .Molecular Structure Analysis
The molecular weight of 3-Methylpyridine-4-carbonyl chloride is 190.03 . The empirical formula is C7H5Cl2NO . The structure of the compound can be represented by the SMILES string Cc1cc(cc(Cl)n1)C(Cl)=O .Chemical Reactions Analysis
Carbonyl compounds with leaving groups, such as 3-Methylpyridine-4-carbonyl chloride, have reactions similar to aldehydes and ketones . The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methylpyridine-4-carbonyl chloride include a refractive index of 1.5555 and a density of 1.361 g/mL at 25 °C . The boiling point is 80-85 °C/3-4 mmHg .Safety And Hazards
Orientations Futures
While specific future directions for 3-Methylpyridine-4-carbonyl chloride are not available, it’s worth noting that pyridine derivatives are widely used in drug designing and development in pharmaceuticals as well as a precursor to agrochemicals and chemical-based industries . They have potential as bioactive ligands and chemosensors .
Propriétés
IUPAC Name |
3-methylpyridine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-4-9-3-2-6(5)7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDVVNBPDOBZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30534767 | |
| Record name | 3-Methylpyridine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30534767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyridine-4-carbonyl chloride | |
CAS RN |
64915-79-3 | |
| Record name | 3-Methylpyridine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30534767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)




